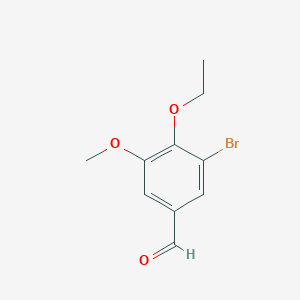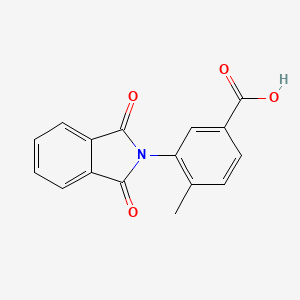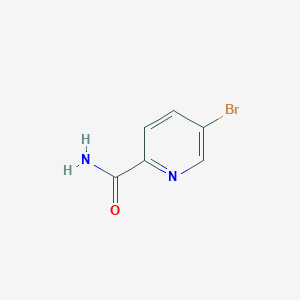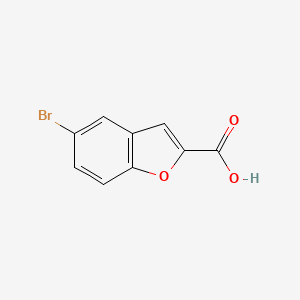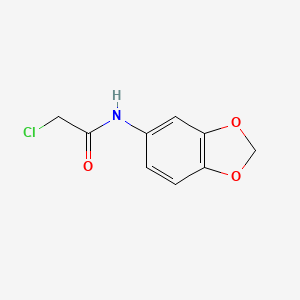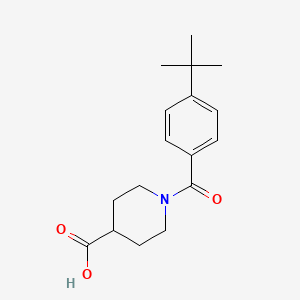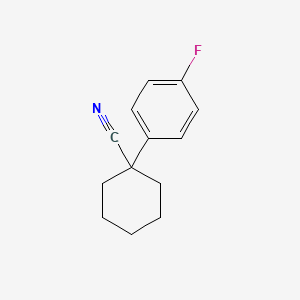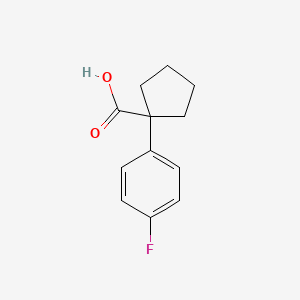![molecular formula C7H8F2N2O2S B1331387 {4-[(ジフルオロメチル)スルホニル]フェニル}ヒドラジン CAS No. 4837-28-9](/img/structure/B1331387.png)
{4-[(ジフルオロメチル)スルホニル]フェニル}ヒドラジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine is a chemical compound characterized by the presence of a difluoromethyl group attached to a sulfonyl phenyl ring, which is further bonded to a hydrazine moiety
科学的研究の応用
Chemistry
In chemistry, {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The hydrazine moiety can interact with various biomolecules, making it useful for studying enzyme mechanisms and protein interactions .
Medicine
In medicine, {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine is investigated for its potential therapeutic applications. Its ability to form stable derivatives with biological activity makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for creating advanced materials with specific functionalities .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of {4-[(Difluoromethyl)sulfonyl]phenyl}acetic acid with hydrazine under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale .
化学反応の分析
Types of Reactions
{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
作用機序
The mechanism of action of {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine involves its interaction with molecular targets through the hydrazine moiety. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The difluoromethyl and sulfonyl groups can also influence the compound’s reactivity and stability, contributing to its overall mechanism of action .
類似化合物との比較
Similar Compounds
Difluoromethyl phenyl sulfone: Similar in structure but lacks the hydrazine moiety, making it less reactive in certain biochemical applications.
{4-[(Difluoromethyl)sulfonyl]phenyl}acetic acid: Contains an acetic acid group instead of hydrazine, used in different synthetic applications.
Uniqueness
{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine is unique due to the presence of both the difluoromethyl and hydrazine groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry .
特性
IUPAC Name |
[4-(difluoromethylsulfonyl)phenyl]hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2S/c8-7(9)14(12,13)6-3-1-5(11-10)2-4-6/h1-4,7,11H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJLKMODSWOANU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)S(=O)(=O)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50297241 |
Source


|
| Record name | {4-[(difluoromethyl)sulfonyl]phenyl}hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50297241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4837-28-9 |
Source


|
| Record name | NSC114906 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | {4-[(difluoromethyl)sulfonyl]phenyl}hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50297241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1331304.png)
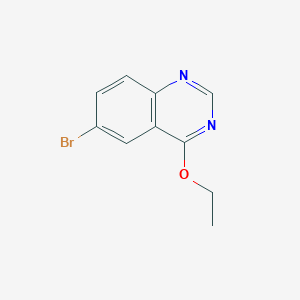
![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1331306.png)
